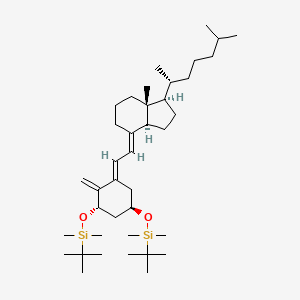

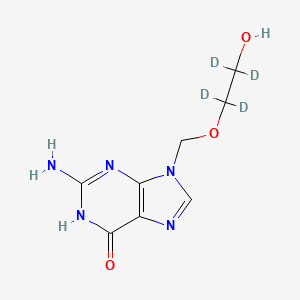

Lovastatin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lovastatin is used together with a proper diet to lower cholesterol and triglyceride (fat) levels in the blood. This medicine may also help prevent medical problems (eg, chest pain, heart attack, stroke) caused by fat clogging the blood vessels .

Synthesis Analysis

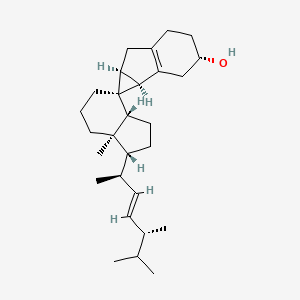

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate acting enoyl reductase (LovC). A full trans DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps . The lovastatin synthesis pathway consumes carbon more slowly than the biomass growth process .Molecular Structure Analysis

The domain organization of LovB is an X-shaped face-to-face dimer containing eight connected domains. The binding of LovC laterally to the malonyl-acetyl transferase domain allows the completion of an L-shaped catalytic chamber consisting of six active domains .Chemical Reactions Analysis

Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . After intrinsic stability tests and observations on hydrolytic degradation of lovastatin, the drug was subjected to physical contact (4 h, 333 K) with BHA and citric acid excipients, which were given incompatible by DSC, to assess and identify a possible degradation product by HPLC .Physical And Chemical Properties Analysis

Lovastatin is a lipid-lowering drug and fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . It has morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .Wissenschaftliche Forschungsanwendungen

Antitumor Effects and Cancer Research

Antitumor Activity in Combination Therapy : Lovastatin has been observed to exhibit antitumor activity in murine models. It shows synergistic effects when combined with butyrate or its prodrug tributyrin against murine Lewis lung carcinoma. The treatment induces apoptosis and affects cell cycle distribution, expression of p21, p53, and cyclin D1, significantly inhibiting tumor growth in mice (Giermasz et al., 2002).

Inhibition of Metastasis in Mammary Carcinoma : Lovastatin can inhibit metastatic abilities of mammary carcinoma cells. It causes cytoskeleton disruption, impacts cell adhesion, migration, and proteolysis, and reduces the number of experimental lung metastases in mice (Farina et al., 2004).

Enhancement of Antitumor Activity and Cardiotoxicity Attenuation : In combination with doxorubicin, lovastatin has shown increased cytotoxic activity against various murine tumor cell lines and reduced cardiac injury caused by doxorubicin (Feleszko et al., 2000).

Neurological and Cardiovascular Applications

Neuroprotective and Neurocytoprotective Effects : Lovastatin has demonstrated neuroprotective activity, particularly in models of Guillain–Barré syndrome. It inhibits the development of experimental autoimmune neuritis without causing hepatotoxic or myotoxic complications (Sarkey et al., 2007).

Effects on Cellular Pathways in Cancer Cells : Lovastatin has been shown to induce alterations in various cellular pathways, including estrogen receptor signaling, glutamate metabolism, and protein ubiquitination pathways (Dong et al., 2011).

Miscellaneous Applications

Statistical Optimization in Fermentation : Research on lovastatin production using Monascus sanguineus under solid-state fermentation has been conducted. This includes spectrometric characterization and optimization of yield (Dikshit & Tallapragada, 2016).

Pharmacokinetics and Pharmacodynamics Studies : Studies have been conducted on the pharmacokinetics and pharmacodynamics of lovastatin in combination with other treatments, such as Coptidis preparation in hyperlipidemic rats, offering insights into its effects and interactions (Peng et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Given that statin therapy is a cornerstone of ASCVD prevention, it is essential for clinicians to understand statin safety issues and the available evidence supporting the incorrect perception that statins have common adverse effects . The prescription of statins is increasing and statin therapy is often lifelong, in particular in patients with other risk factors .

Eigenschaften

CAS-Nummer |

1002345-93-8 |

|---|---|

Produktname |

Lovastatin-d3 |

Molekularformel |

C24H33O5D3 |

Molekulargewicht |

407.56 |

Aussehen |

White Solid |

melting_point |

152-155°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

75330-75-5 (unlabelled) |

Synonyme |

(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 |

Tag |

Lovastatin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.